(R)-Licarbazepine Acetate-d3 (R)-Licarbazepine Acetate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207064
InChI:
SMILES:
Molecular Formula: C₁₇H₁₃D₃N₂O₃
Molecular Weight: 299.34

(R)-Licarbazepine Acetate-d3

CAS No.:

Cat. No.: VC0207064

Molecular Formula: C₁₇H₁₃D₃N₂O₃

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

(R)-Licarbazepine Acetate-d3 -

Specification

Molecular Formula C₁₇H₁₃D₃N₂O₃
Molecular Weight 299.34

Introduction

Chemical Identity and Properties

(R)-Licarbazepine Acetate-d3 is a deuterium-labeled version of (R)-Licarbazepine Acetate, which belongs to the dibenzazepine family of compounds. The compound is characterized by the following properties:

Basic Identification

(R)-Licarbazepine Acetate-d3 is identified by various designations in chemical databases and reference standards. Its primary identifiers include:

PropertyValue
CAS Number186694-45-1 (unlabeled)
Molecular FormulaC17D3H13N2O3
Molecular Weight299.339 g/mol
Accurate Mass299.135
Physical FormNeat

The compound's IUPAC name is [(5R)-11-carbamoyl-5,6,6-trideuteriobenzo[b]benzazepin-5-yl] acetate, indicating its structural configuration with the deuterium atoms positioned at specific carbon atoms .

Structural Characteristics

The structure of (R)-Licarbazepine Acetate-d3 features a dibenzazepine core with three deuterium atoms replacing hydrogen atoms in the molecule. The deuterium labeling occurs at positions 5 and 6 of the molecular framework, specifically in the configuration that maintains the R-stereochemistry at the chiral center .

The structural representation can be expressed through the following notation systems:

SMILES Notation:
[2H]C1([2H])c2ccccc2N(C(=O)N)c3ccccc3[C@]1([2H])OC(=O)C

InChI:
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1/i10D2,16D

The compound maintains the R-configuration at the chiral center while incorporating deuterium atoms at specific positions, making it distinct from its non-deuterated counterpart for analytical applications .

Relationship to Licarbazepine and Related Compounds

Pharmacological Context

(R)-Licarbazepine Acetate-d3 is structurally related to licarbazepine, which is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects . Understanding the relationship between these compounds provides context for the significance of (R)-Licarbazepine Acetate-d3 in pharmaceutical research.

Licarbazepine serves as an active metabolite of oxcarbazepine, which is used in the treatment of epilepsy and neuropathic pain . While oxcarbazepine itself is pharmacologically inactive, it functions as a prodrug that is metabolized to licarbazepine in the body to produce therapeutic effects .

Stereochemistry and Metabolic Pathways

The stereochemistry of licarbazepine compounds is particularly important in understanding their pharmacological properties. Eslicarbazepine, which is the S-enantiomer of licarbazepine ((S)-(+)-licarbazepine), is an active metabolite of eslicarbazepine acetate . The relationship between these compounds can be summarized as follows:

CompoundStereochemistryRelationship
LicarbazepineRacemic mixtureActive metabolite of oxcarbazepine
(R)-LicarbazepineR-enantiomerLess active enantiomer
Eslicarbazepine ((S)-Licarbazepine)S-enantiomerActive metabolite of eslicarbazepine acetate
(R)-Licarbazepine AcetateR-configuration prodrugPrecursor to (R)-Licarbazepine
(R)-Licarbazepine Acetate-d3Deuterated R-configurationReference standard for analysis

The deuterated version, (R)-Licarbazepine Acetate-d3, maintains the R-stereochemistry while incorporating deuterium atoms, making it valuable for tracking metabolic pathways and conducting pharmacokinetic studies .

Analytical Applications

Reference Standard in Pharmaceutical Analysis

(R)-Licarbazepine Acetate-d3 serves as an important reference standard in pharmaceutical analysis, particularly for:

  • Quality control testing of carbamazepine-related pharmaceutical products

  • Validation of analytical methods for detecting (R)-Licarbazepine Acetate and its metabolites

  • Impurity profiling in anticonvulsant medication manufacturing

Mass Spectrometry Applications

The deuterated nature of (R)-Licarbazepine Acetate-d3 makes it especially valuable in mass spectrometry studies. The incorporation of three deuterium atoms creates a mass shift that allows for:

  • Internal standardization in quantitative LC-MS/MS methods

  • Differentiation between endogenous and exogenous compounds in biological samples

  • Tracking metabolism and biodistribution in pharmacokinetic studies

Research Applications

Pharmacokinetic Studies

(R)-Licarbazepine Acetate-d3 enables precise tracking of drug metabolism and distribution in pharmacokinetic research. By using the deuterated compound as an internal standard, researchers can:

  • Accurately quantify (R)-Licarbazepine Acetate and its metabolites in biological matrices

  • Study the stereoselective metabolism of licarbazepine compounds

  • Determine bioavailability and clearance rates with high precision

Metabolic Investigations

The compound facilitates detailed investigations of metabolic pathways involving licarbazepine compounds. The deuterium labeling serves as a tracer to:

  • Identify specific metabolic transformations

  • Distinguish between different metabolic routes

  • Evaluate the stereoselective aspects of drug metabolism

This is particularly valuable in understanding the complex metabolic relationships between carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their respective active metabolites .

ParameterRecommendation
Shipping TemperatureRoom Temperature
Storage ConditionControlled environment
Shelf LifeLimited (check expiry date)
Special PrecautionsControlled substance handling protocols

The compound should be handled according to good laboratory practices for research chemicals, with attention to its classification as a controlled product in certain jurisdictions .

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